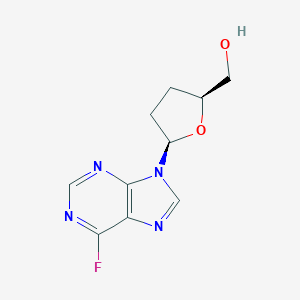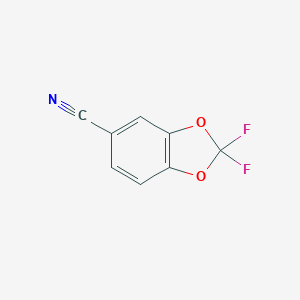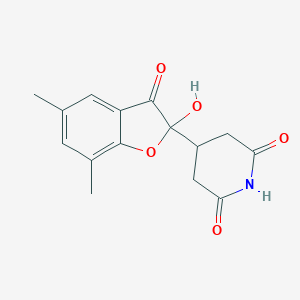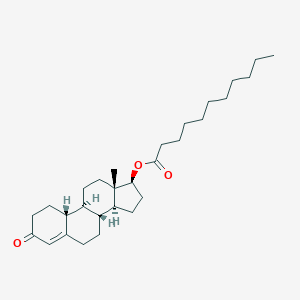![molecular formula C14H15NO3S B159653 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-66-8](/img/structure/B159653.png)
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a synthetic compound that has been used in various scientific research applications. It is a thiazolyl blue tetrazolium bromide derivative and is commonly used as a colorimetric assay reagent to assess cell viability and proliferation.
Mechanism of Action
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is a colorimetric assay reagent that works by converting the yellow tetrazolium salt into a purple formazan product in the presence of living cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. This reaction occurs due to the reduction of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid by mitochondrial dehydrogenases in living cells.
Biochemical and Physiological Effects:
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of living cells. It has been demonstrated to be compatible with a wide range of cell lines and can be used to assess cell viability and proliferation under different experimental conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is its ability to provide a quick and reliable assessment of cell viability and proliferation. It is also a cost-effective alternative to other commonly used cell viability assays such as the trypan blue exclusion assay. However, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid does have some limitations, such as its inability to distinguish between live and dead cells and its interference with certain compounds that can reduce the tetrazolium salt.
Future Directions
There are several future directions for the use of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used to screen large libraries of compounds to identify potential therapeutic agents. Additionally, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, the development of new 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid derivatives with improved sensitivity and selectivity could further enhance its usefulness in scientific research.
Synthesis Methods
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction between 4-methylthiazole-2-carboxylic acid and 4-(chloromethyl)phenylacetic acid in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium borohydride to obtain 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid.
Scientific Research Applications
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been widely used in various scientific research applications due to its ability to assess cell viability and proliferation. It is commonly used in cell-based assays to evaluate the cytotoxicity of compounds and to study the effects of various treatments on cell growth. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has also been used in drug discovery research to identify potential therapeutic agents for various diseases.
properties
CAS RN |
138568-66-8 |
|---|---|
Product Name |
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[4-[4-(methoxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9(14(16)17)10-3-5-11(6-4-10)13-15-12(7-18-2)8-19-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
InChI Key |
RJLONLQLHDUKGN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



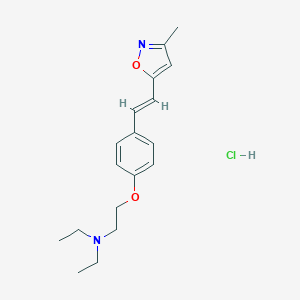
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
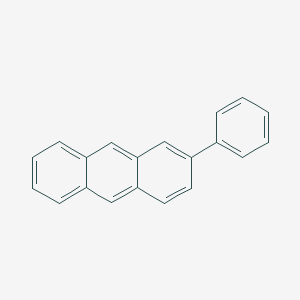



![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
